GangliosideGD1aDisodiumSalt

Description

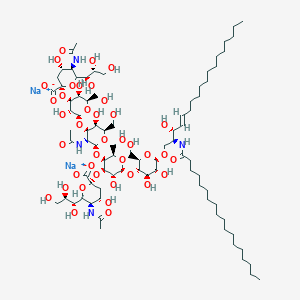

Molecular Structure of Ganglioside GD1a: Tetrasaccharide Core and Sialic Acid Residues

Ganglioside GD1a is a type of glycosphingolipid that features a core ceramide lipid anchor attached to a complex oligosaccharide chain. The defining characteristic of gangliosides is the presence of one or more sialic acid residues. wikipedia.org In the case of GD1a, the structure is built upon a gangliotetraose (B164665) core. This core consists of four sugar molecules linked in a specific sequence: Galβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer. nih.govnih.gov

The nomenclature "GD1a" provides specific information about its structure. The "G" signifies it as a ganglioside, "D" indicates the presence of two sialic acid residues (disialo), and the "1" denotes that it belongs to the gangliotetraose family. frontiersin.org The "a" series classification indicates that one sialic acid is attached to the inner galactose residue, and in GD1a, a second sialic acid is linked to the terminal galactose. nih.gov Specifically, GD1a has one sialic acid attached to the internal galactose and another α2–3-linked sialic acid on the terminal galactose. nih.govnih.gov This specific arrangement of sugars and sialic acids is crucial for its biological recognition and function.

3 Structural Framework and Biosynthetic Pathways of Ganglioside GD1a

Ganglioside GD1a belongs to the "a-series" of gangliosides, which are characterized by a specific carbohydrate core. The synthesis of these molecules is a stepwise process occurring in the endoplasmic reticulum and Golgi apparatus, orchestrated by a series of glycosyltransferases. nih.govbeilstein-journals.org The pathway begins with the synthesis of simpler gangliosides like GM3, which then serve as precursors for more complex structures. nih.gov GD1a is synthesized from its precursor, GM1, by the addition of a terminal α2-3-linked sialic acid to the non-reducing terminal galactose of the gangliotetraose core. nih.gov

1 Gene Expression of Key Biosynthetic Enzymes

The terminal sialylation of GM1 to form GD1a is primarily catalyzed by two key enzymes: ST3Gal-II and ST3Gal-III. nih.govresearchgate.net These enzymes are encoded by the St3gal2 and St3gal3 genes, respectively. nih.govresearchgate.net Research in murine models has demonstrated that these two sialyltransferases are largely responsible for the synthesis of the major brain gangliosides GD1a and GT1b. nih.govresearchgate.net

While both enzymes contribute to GD1a synthesis, their expression and relative importance can vary. Studies on null mice have shown that St3gal2 is responsible for a significant portion of GD1a and GT1b biosynthesis in the brain. nih.govresearchgate.net In the absence of ST3Gal-II, other sialyltransferases, notably ST3Gal-III, can partially compensate for its function. researchgate.net The expression of these genes is critical for maintaining the complex ganglioside profile in the brain. nih.gov For instance, in the brains of wild-type mice, transcripts for St3gal2 and St3gal3 are found at significantly higher levels than some other sialyltransferase genes like St3gal1 and St3gal6. nih.gov

| Gene | Enzyme | Function in GD1a Biosynthesis |

| St3gal2 | ST3Gal-II | Adds the terminal α2-3 sialic acid to GM1 to form GD1a. nih.govresearchgate.net |

| St3gal3 | ST3Gal-III | Also catalyzes the terminal sialylation of GM1, often compensating for ST3Gal-II. nih.govresearchgate.net |

2 Impact of Enzyme Gene Disruptions on Ganglioside Profile

The critical role of ST3Gal-II and ST3Gal-III in GD1a synthesis is underscored by studies on genetically modified mice. Disruption of the St3gal2 gene alone leads to a significant reduction—approximately 50%—in the levels of GD1a and GT1b in the brain, with a corresponding increase in their precursors, GM1 and GD1b. nih.govresearchgate.net

Furthermore, the disruption of the B4GALNT1 gene, which encodes the enzyme GM2/GD2 synthase, prevents the synthesis of all complex a- and b-series gangliosides, including GM1 and consequently GD1a. frontiersin.orgnih.gov Mice lacking this enzyme show a dramatic loss of these complex gangliosides and an accumulation of the simpler gangliosides GM3 and GD3. nih.gov

| Genotype | Effect on GD1a Levels | Concomitant Changes in Other Gangliosides |

| St3gal2-null | ~50% reduction nih.govresearchgate.net | Increase in GM1 and GD1b nih.govresearchgate.net |

| St3gal2/3-double-null | >95% depletion nih.govresearchgate.net | Significant increase in GM1 and GD1b nih.gov |

| B4GALNT1-null | Complete absence frontiersin.orgnih.gov | Accumulation of GM3 and GD3 nih.gov |

Properties

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H148N4O39.2Na/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-58(103)88-48(49(98)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)44-116-78-67(109)66(108)70(56(42-93)119-78)121-80-69(111)76(127-84(82(114)115)37-51(100)60(86-46(4)96)74(125-84)63(105)53(102)39-90)71(57(43-94)120-80)122-77-61(87-47(5)97)72(64(106)54(40-91)117-77)123-79-68(110)75(65(107)55(41-92)118-79)126-83(81(112)113)36-50(99)59(85-45(3)95)73(124-83)62(104)52(101)38-89;;/h32,34,48-57,59-80,89-94,98-102,104-111H,6-31,33,35-44H2,1-5H3,(H,85,95)(H,86,96)(H,87,97)(H,88,103)(H,112,113)(H,114,115);;/q;2*+1/p-2/b34-32+;;/t48-,49+,50-,51-,52+,53+,54+,55+,56+,57+,59+,60+,61+,62+,63+,64-,65-,66+,67+,68+,69+,70+,71-,72+,73+,74+,75-,76+,77-,78+,79-,80-,83-,84-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAUXRPLFQUMFE-ZKSQSZPPSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H146N4Na2O39 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1882.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Biosynthetic Pathways of Ganglioside Gd1a

4 Metabolic Interconversion of Ganglioside GD1a

The ganglioside profile on the cell surface is not static but can be dynamically modified through the action of specific enzymes. One such crucial modification is the conversion of GD1a back into its precursor, GM1.

1 Conversion of Ganglioside GD1a to GM1 by Sialidases (e.g., Neu3)

The removal of the terminal sialic acid from GD1a to generate GM1 is catalyzed by sialidases, also known as neuraminidases. core.ac.ukresearchgate.netnih.gov Specifically, the plasma membrane-associated sialidase Neu3 has been identified as a key enzyme in this process. core.ac.ukresearchgate.netnih.gov Neu3 acts on the outer sialic acid groups of polysialylated gangliosides, effectively converting GD1a and GT1b into GM1. core.ac.uk This enzymatic "editing" of the cell surface ganglioside profile can be triggered by specific physiological events, such as nerve injury. core.ac.ukresearchgate.net

2 Physiological Implications of Ganglioside GD1a as a GM1 Precursor Pool

The ability to rapidly convert GD1a to GM1 has significant physiological consequences, particularly in the nervous system. This conversion effectively means that GD1a serves as a dynamic reservoir for GM1, a ganglioside with well-established neurotrophic and neuroprotective properties. mdpi.comnih.govmdpi.com

A key example of the importance of this conversion is in axon regeneration. Following injury to peripheral nervous system (PNS) axons, there is a rapid activation of Neu3 sialidase. core.ac.ukresearchgate.netnih.gov This leads to an increase in the local concentration of GM1 at the expense of GD1a, a process that is essential for successful axon regeneration. core.ac.uknih.gov This rapid shift in the ganglioside profile is thought to activate downstream signaling pathways, such as the ERK pathway, which promote regeneration. researchgate.netjneurosci.org Interestingly, this activation of Neu3 and subsequent conversion of GD1a to GM1 does not occur in central nervous system (CNS) axons after injury, which may contribute to their limited regenerative capacity. core.ac.ukresearchgate.netjneurosci.org

The role of GD1a as a GM1 precursor also has implications for aging and neurodegenerative diseases. A decline in a-series gangliosides, particularly GD1a, is observed during aging. mdpi.comnih.gov This reduction in the GD1a reservoir could limit the capacity to generate GM1, potentially contributing to the age-related decline in neuronal function and increased vulnerability to neurodegeneration. mdpi.commdpi.com

Cellular and Molecular Mechanisms of Ganglioside Gd1a Action

Membrane Localization and Microdomain Association

The precise location and organization of Ganglioside GD1a within the cell membrane are critical to its functions, influencing membrane fluidity, signal transduction, and cell-to-cell recognition.

Ganglioside GD1a is characteristically anchored in the outer leaflet of the plasma membrane. nih.govcreative-proteomics.comnih.govnih.govoup.com This specific orientation is a consequence of its amphiphilic nature and its biosynthesis pathway. The molecule consists of a hydrophobic ceramide tail and a large, hydrophilic oligosaccharide headgroup containing two sialic acid residues. The ceramide portion embeds itself within the hydrophobic core of the lipid bilayer, while the negatively charged glycan headgroup extends into the extracellular space. nih.govoup.com This arrangement is established during its synthesis in the Golgi apparatus, after which it is transported to the plasma membrane via vesicular transport, ensuring its presentation on the cell surface. nih.gov

Ganglioside GD1a exhibits a dynamic association with specialized membrane microdomains known as lipid rafts. These domains are enriched in cholesterol, sphingolipids, and specific signaling proteins. creative-proteomics.comnih.govnih.gov The long, saturated hydrocarbon chains of the ceramide anchor of gangliosides favor their partitioning into these more ordered lipid environments compared to the surrounding, more fluid membrane. nih.gov

However, the partitioning of Ganglioside GD1a into lipid rafts is not absolute and can be cell-type dependent, leading to significant functional consequences. For instance, in human intestinal T84 cells, the bacterial toxin LTIIb binds to its receptor, Ganglioside GD1a, but the complex does not associate with lipid rafts. nih.gov This lack of raft association prevents the toxin from being transported to the Golgi and Endoplasmic Reticulum (ER), rendering it non-toxic in these cells. nih.gov In contrast, in other cell types where the GD1a-toxin complex does associate with lipid rafts, retrograde transport to the ER occurs. nih.gov This highlights that raft association is a critical determinant for the intracellular trafficking of ligands that bind to GD1a.

Even within a single cell, a significant portion of a specific ganglioside may reside outside of rafts. nih.gov This distribution between raft and non-raft domains allows for a nuanced regulation of cellular signaling and protein function. The association of Ganglioside GD1a with these microdomains is crucial for its role in modulating the activity of various membrane proteins and receptor tyrosine kinases. nih.gov

Table 1: Association of Ganglioside GD1a with Membrane Domains and Functional Outcome

| Cell/System Type | Ligand | Raft Association of GD1a Complex | Functional Consequence | Reference |

| Human Intestinal T84 Cells | LTIIb Toxin | No | No retrograde transport to ER; Toxin is non-pathogenic. | nih.gov |

| Vero Cells | LTIIb Toxin | Yes | Retrograde transport to Golgi and ER. | nih.gov |

The distribution of Ganglioside GD1a across the plane of the membrane is not uniform, a phenomenon known as lateral microheterogeneity. Studies using freeze-etch electron microscopy on model bilayer membranes have shown that Ganglioside GD1a tends to form small, uniformly distributed clusters. nih.gov This is in contrast to another major brain ganglioside, GM1, which can form larger, irregularly spaced clusters. nih.gov

This nonrandom distribution is influenced by the surrounding lipid environment. Research on rabbit brain microsomal membranes revealed that different molecular species of GD1a, which vary in their ceramide long-chain base, show preferential distribution. The species containing a C20:1 long-chain base was found to be more molecularly dispersed than the C18:1 species. nih.gov This suggests that interactions with neighboring phospholipids (B1166683) affect the aggregation state of GD1a. In artificial membranes, the preferential hydrolysis of one GD1a species over another by sialidase was dependent on the composition of the host phosphatidylcholine, further supporting the concept that the lipid matrix modulates the lateral organization of GD1a. nih.gov

Protein-Ganglioside Interactions

The externally oriented oligosaccharide chains of Ganglioside GD1a serve as recognition sites for a variety of extracellular proteins, mediating cell-cell interactions and initiating signaling cascades.

A well-characterized and physiologically critical interaction is between Ganglioside GD1a on the axonal membrane and Myelin-Associated Glycoprotein (B1211001) (MAG, also known as Siglec-4) on the periaxonal membrane of myelinating glial cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system). oup.comnih.govacs.org This interaction is essential for maintaining the stability of the axon-myelin unit and for long-term axonal health. oup.comnih.gov

The molecular basis for this specific recognition has been elucidated. nih.gov MAG, a member of the Siglec family of sialic acid-binding lectins, uses its outermost N-terminal immunoglobulin (Ig)-like domain to bind to the terminal α2-3-linked sialic acid residue of Ganglioside GD1a. oup.compnas.org A conserved arginine residue (R118) within this domain of MAG is crucial for the interaction, forming a salt bridge with the carboxylate group of the sialic acid. nih.gov The loss of this terminal sialic acid on GD1a, or a mutation in the critical arginine residue on MAG, disrupts this binding and can lead to axonal degeneration. nih.gov

This binding event is not merely adhesive; it initiates intracellular signaling. The multivalent crosslinking of axonal GD1a by MAG can lead to the activation of downstream signaling pathways, including the activation of the small GTPase RhoA and its effector Rho kinase (ROCK). nih.govnih.gov This signaling cascade is implicated in the inhibition of neurite outgrowth after injury and in providing neuroprotective signals against acute toxic insults. nih.govnih.gov

Table 2: Molecular Details of the GD1a and Myelin-Associated Glycoprotein (MAG) Interaction

| Interacting Molecule | Key Domain/Residue | Type of Interaction | Functional Outcome | References |

| Ganglioside GD1a | Terminal α2-3-linked Sialic Acid | Ligand for MAG | Mediates binding to MAG | oup.compnas.org |

| MAG (Siglec-4) | N-terminal Ig-like domain (specifically Arginine 118) | Salt bridge with sialic acid carboxylate | Axon-myelin stability, inhibition of neurite outgrowth, neuroprotection | nih.gov |

Role as Receptors for Extracellular Ligands

Association with Nogo Receptors

Ganglioside GD1a is implicated in the complex signaling pathways that inhibit nerve regeneration, partly through its relationship with myelin-associated glycoprotein (MAG) and Nogo receptors (NgRs). nih.govnih.gov While both gangliosides and NgRs have been identified as receptors for MAG, research indicates they can function independently in mediating the inhibitory effects of MAG on neurite outgrowth. nih.gov Different types of nerve cells appear to utilize these receptors differently. nih.gov

MAG is proposed to bind independently to both gangliosides GD1a/GT1b and Nogo receptors NgR1/NgR2. nih.gov The signaling cascade following MAG binding to Nogo receptors may involve association with the p75 neurotrophin receptor (p75NTR) or the structurally related TROY, leading to the activation of RhoA. nih.gov The precise molecules that transduce the signal after MAG binds to gangliosides are not yet fully determined. nih.gov This dual-receptor model suggests that a single therapeutic strategy targeting only one of these receptors might not be universally effective in promoting nerve regeneration after injury. nih.gov

Table 1: Ganglioside GD1a and Nogo Receptor Interactions

| Interacting Molecule | Receptor(s) | Observed Effect | Cellular Context |

|---|---|---|---|

| Myelin-associated glycoprotein (MAG) | Gangliosides (GD1a, GT1b), Nogo Receptors (NgR1, NgR2) | Inhibition of neurite outgrowth | Dorsal root ganglion neurons, cerebellar granule neurons, hippocampal neurons |

| Nogo Receptors | p75NTR/TROY | Transduction of binding signal, leading to RhoA activation | Nerve cells |

Interactions with Bacterial Toxins (General Ganglioside Receptor Role)

Gangliosides, due to their presence on the outer leaflet of the plasma membrane, serve as crucial receptors for a variety of bacterial toxins. biosynth.comnih.govfrontiersin.org These toxins, often with an AB5 subunit structure, exploit gangliosides to gain entry into host cells, initiating a cascade of events that lead to cellular toxicity. biosynth.comfrontiersin.org

The B-subunits of these toxins are responsible for binding to specific gangliosides, which then facilitates the internalization and subsequent action of the catalytic A-subunit. nih.gov For instance, the heat-labile enterotoxins (LT) produced by Escherichia coli demonstrate specificity in their ganglioside binding. The LT-IIb variant interacts with gangliosides GD1a and GT1b, while the LT-IIc variant has been shown to bind with high affinity to GM1, GM2, GM3, and GD1a. nih.gov This interaction underscores the broader role of gangliosides, including GD1a, as key components in the pathogenesis of bacterial infections. biosynth.comresearchgate.net

Table 2: Ganglioside GD1a as a Receptor for Bacterial Toxins

| Toxin | Bacterial Source | Specific Ganglioside Receptor(s) |

|---|---|---|

| Heat-labile enterotoxin (LT-IIb) | Escherichia coli | GD1a, GT1b |

| Heat-labile enterotoxin (LT-IIc) | Escherichia coli | GM1, GM2, GM3, GD1a |

Modulation of Receptor Activity and Signaling Pathways

Influence on Ion Channel Function and Calcium Homeostasis

Gangliosides are integral modulators of cellular calcium (Ca2+) homeostasis, a critical aspect of numerous signal transduction pathways. researchgate.netresearchwithrutgers.com Their amphiphilic nature and ability to complex with Ca2+ ions position them to influence Ca2+ influx channels, Ca2+ exchange proteins, and various Ca2+-dependent enzymes. researchgate.netresearchwithrutgers.com

Specifically, the combination of gangliosides GM1a and GD1a is involved in the regulation of neuronal Ca2+ homeostasis, which is vital for maintaining neuronal viability, conductivity, and excitability. researchgate.net Studies on mice lacking complex gangliosides have revealed an impaired capacity for Ca2+ regulation, further supporting the essential function of these molecules in maintaining cellular calcium balance. researchgate.net Gangliosides located in the membranes of organelles like the endoplasmic reticulum also play a key role in regulating the concentration of Ca2+ within these compartments. researchgate.net

Modulation of Epidermal Growth Factor Receptor (EGFR) Phosphorylation and Dimerization

The effect of Ganglioside GD1a on Epidermal Growth Factor Receptor (EGFR) signaling appears to be context-dependent, with studies reporting both inhibitory and enhancing effects. nih.govnih.gov

In human neuroblastoma cells, GD1a, along with other gangliosides like GT1B, was found to inhibit both cell proliferation and EGF-stimulated EGFR phosphorylation. nih.gov The inhibitory potency of GD1a on EGFR phosphorylation was significant in this cancer cell line. nih.gov

Conversely, in normal human dermal fibroblasts, exogenous GD1a has been shown to enhance EGF-induced EGFR autophosphorylation and receptor-tyrosine kinase activity. nih.govresearchgate.net This enhancement is rapid and is attributed to an increase in EGFR dimerization, even in the absence of the EGF ligand. nih.govoipub.com The enrichment of the cell membrane with GD1a appears to facilitate receptor-receptor interactions, leading to a heightened response when EGF is present. nih.gov This suggests that GD1a can modulate EGFR signaling differently depending on the cell type and its physiological state. nih.gove-jarb.orgnih.gov

Table 3: Effects of Ganglioside GD1a on EGFR Signaling

| Cell Type | Effect of GD1a on EGFR | Proposed Mechanism |

|---|---|---|

| Human Neuroblastoma Cells (NBL-W) | Inhibition of EGF-induced EGFR phosphorylation | Antagonism of receptor dimerization |

| Normal Human Dermal Fibroblasts | Enhancement of EGF-induced EGFR autophosphorylation and dimerization | Facilitation of receptor-receptor interactions, leading to ligand-independent dimerization |

Regulation of Leptin Receptor (LepR) Signaling via JAK2/STAT3 Pathway

Ganglioside GD1a has been implicated in the positive regulation of leptin receptor (LepR) signaling. nih.gov Leptin, a hormone primarily involved in regulating energy balance, exerts its effects through the JAK2/STAT3 signaling pathway. wikipathways.orgbio-rad.commdpi.com

In a study involving GD3 synthase-knockout mice, which have an altered ganglioside profile, an increased expression of GM1 and GD1a was observed in the hypothalamus. nih.gov This increase in a-series gangliosides was correlated with an enhanced activation of LepR-mediated signals, including the phosphorylation of STAT3 (pSTAT3). nih.gov Further experiments using hypothalamus-derived cells confirmed that a-series gangliosides positively regulate leptin/LepR-mediated signaling. nih.gov Co-precipitation analysis revealed an interaction between LepR and a-series gangliosides, which was strengthened by leptin stimulation. nih.gov These findings suggest that GD1a plays a role in modulating the cellular response to leptin by influencing the JAK2/STAT3 signaling cascade. nih.govnih.gov

Inhibition of Protein Kinase C (PKC)

Gangliosides, including GD1a, have been reported to suppress the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. nih.gov This inhibitory action on PKC is one of the mechanisms by which gangliosides can modulate cellular responses to various stimuli. nih.gov The protective effects of GD1a observed in certain cell models, such as PC12 cells exposed to bacterial lipopolysaccharide, may be partly attributable to its ability to modify membrane raft structures and prevent the activation of signaling pathways that involve PKC. researchgate.net

Intracellular Signaling Cascades Regulated by Ganglioside GD1a

Ganglioside GD1a, a sialic acid-containing glycosphingolipid predominantly found in the outer layer of the cell membrane, plays a significant role in modulating various intracellular signaling pathways. nih.govresearcher.life As amphipathic molecules, gangliosides are positioned to act as key regulators of transmembrane signaling events. nih.gov They can influence cell signaling by organizing membrane microdomains, such as lipid rafts, and by directly interacting with receptors and other membrane-associated proteins. nih.govresearchgate.net The following subsections detail the specific regulatory actions of Ganglioside GD1a on key intracellular cascades.

Ganglioside GD1a is implicated in the regulation of the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway, a critical mediator of neuronal process extension and regeneration. nih.gov Research has demonstrated that antibodies targeting cell-surface GD1a can initiate an "outside-in" signaling cascade that activates the small GTPase RhoA and its downstream effector, ROCK. nih.govnih.gov This activation is not a passive event but a specific engagement of the ganglioside on the cell surface. nih.gov

Studies using primary neuron cultures have shown that anti-GD1a antibodies, similar to those found in some patients with Guillain-Barré syndrome (GBS), can inhibit neurite outgrowth. nih.govnih.gov This inhibitory effect is directly linked to the activation of the RhoA/ROCK pathway. nih.gov The process involves the binding of antibodies to GD1a on the neuronal surface, which triggers a significant, time- and concentration-dependent increase in the active, GTP-bound form of RhoA. nih.gov The subsequent activation of ROCK leads to changes in growth cone morphology and behavior, ultimately resulting in the inhibition of neurite elongation. nih.gov These findings establish a direct link between an autoimmune response targeting GD1a and the activation of an intracellular inhibitory signaling pathway that can limit axon regeneration. nih.govnih.gov

Table 1: Effect of Anti-GD1a/GT1b-2b Monoclonal Antibody on RhoA Activation

This table summarizes the concentration- and time-dependent activation of RhoA in dorsal root ganglion (DRG) neurons upon incubation with an anti-ganglioside monoclonal antibody (mAb). Data is derived from studies investigating the mechanisms of antibody-mediated inhibition of neurite outgrowth. nih.gov

| Condition | Parameter | Result | Significance |

|---|---|---|---|

| Concentration-Dependent Study | Antibody Concentration (µg/ml) | Increasing concentrations lead to higher levels of active RhoA. | Demonstrates a dose-response relationship for RhoA activation. nih.gov |

| Time-Dependent Study | Incubation Time | RhoA activation increases with the duration of antibody exposure. | Indicates a progressive signaling event following antibody binding. nih.gov |

The relationship between Ganglioside GD1a and the nuclear factor-kappa B (NF-κB) signaling pathway is complex, with evidence pointing towards regulation in both directions. While some studies suggest gangliosides can induce cellular processes through NF-κB activation, other research indicates that NF-κB itself controls the synthesis of GD1a. nih.govnih.gov

Specifically, in the context of castration-resistant prostate cancer cells, the production of GD1a is indirectly controlled by NF-κB. nih.gov The expression of the enzymes responsible for the final sialylation step in GD1a synthesis—namely α2,3-sialyltransferase I (ST3Gal I) and ST3Gal II—is transcriptionally regulated by the NF-κB homolog RelB. nih.gov Inhibition of RelB using RNA interference was shown to significantly reduce the expression of these enzymes, leading to a marked decrease in the cellular amount of GD1a. nih.gov This indicates that in these cells, the NF-κB pathway acts upstream to regulate the biosynthesis of GD1a, rather than GD1a directly interfering with NF-κB activation. nih.gov

Conversely, broader studies on mixed gangliosides have suggested they can promote autophagic cell death in astrocytes by activating the IKK-NF-κB pathway. nih.gov This suggests that under certain cellular contexts and conditions, gangliosides, as a class, may act as upstream triggers for NF-κB signaling. However, the specific and direct interference of GD1a alone with the NF-κB activation cascade remains an area requiring further detailed investigation to delineate the precise molecular interactions.

Table 2: NF-κB Regulation of GD1a Synthesis in Prostate Cancer Cells

This table outlines the key components and findings from research demonstrating the regulatory role of the NF-κB pathway on the biosynthesis of Ganglioside GD1a. nih.gov

| Regulatory Factor | Target Enzyme(s) | Effect of Inhibition | Outcome |

|---|---|---|---|

| NF-κB (specifically RelB) | ST3Gal I, ST3Gal II | Inhibition of RelB via RNAi reduces the expression of ST3Gal I and ST3Gal II. | Significantly reduced cellular levels of Ganglioside GD1a. nih.gov |

Emerging evidence suggests that gangliosides are involved in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. nih.gov Autophagy is crucial for cellular homeostasis and is activated under various stress conditions, such as nutrient deprivation. cellsignal.com

Studies have shown that gangliosides can induce autophagic cell death in astrocytes. nih.gov This process is reportedly mediated through the activation of the NF-κB pathway and is dependent on the generation of reactive oxygen species (ROS) and the integrity of lipid rafts. nih.gov While these studies often involve a mixture of gangliosides, they point to a role for these glycosphingolipids in initiating the autophagic cascade. The accumulation of ceramides, a precursor for ganglioside synthesis, has been shown to suppress the AKT-mTOR signaling pathway, a key negative regulator of autophagy, thereby stimulating the process. nih.gov

Furthermore, research on GM1 gangliosidosis, a lysosomal storage disease characterized by the massive accumulation of GM1 ganglioside, has shown that the activation of autophagy pathways can help reduce this accumulation. researchgate.netnih.gov While this research focuses on the therapeutic clearance of GM1, it supports the functional link between ganglioside metabolism and the autophagy machinery. The specific role of GD1a in stimulating autophagy is intertwined with the broader functions of complex gangliosides and their metabolic precursors in modulating lipid signaling pathways that converge on the core autophagic regulators. nih.gov

Biological Roles of Ganglioside Gd1a in Preclinical Models

Neurodevelopment and Neurogenesis

The intricate processes of neurodevelopment and neurogenesis are heavily influenced by the composition of the neuronal membrane, where gangliosides, including GD1a, are key players.

Ganglioside GD1a is integral to the structural and functional maturation of the nervous system. During brain development, there is a characteristic shift in ganglioside composition, moving from simpler forms like GM3 and GD3 in the embryonic brain to more complex gangliosides such as GM1, GD1a, GD1b, and GT1b in later developmental stages and the adult brain. nih.govmdpi.com This transition underscores the specialized roles of complex gangliosides in the developing brain.

Studies in developing human brains have shown a significant increase in the concentration of GD1a between 16 and 22 weeks of gestation, highlighting its importance during this critical period of neuronal proliferation and migration. ehu.eus In fact, along with GM1, the levels of GD1a increase substantially, coinciding with key developmental events like dendrite arborization, axonal outgrowth, and synaptogenesis. nih.gov The orchestrated expression of GD1a is therefore essential for the proper formation and organization of neural circuits.

Mice genetically engineered to lack the ability to synthesize complex gangliosides, including GD1a, exhibit significant neurological deficits, further confirming the importance of these molecules in neuronal and brain development. mdpi.com

Ganglioside GD1a is enriched in synaptic endings, suggesting its direct involvement in the formation and maintenance of synapses. mdpi.comnih.gov Synapses are the fundamental units of communication between neurons, and their proper formation and stabilization are critical for all nervous system functions.

The intricate structure of GD1a, with its complex carbohydrate headgroup extending into the extracellular space, allows it to participate in cell-cell recognition and adhesion, processes that are fundamental to synaptogenesis. nih.gov It is believed that GD1a, along with other complex gangliosides, helps to create a specific microenvironment within the synaptic membrane that facilitates the clustering of receptors and other signaling molecules necessary for synaptic function.

Preclinical evidence suggests that gangliosides support the formation and stabilization of functional synapses and neural circuits, which form the structural basis for learning and memory. nih.gov

Neuronal differentiation is the process by which neural stem cells (NSCs) give rise to specialized neurons. This process is accompanied by significant changes in the expression of cell surface molecules, including gangliosides.

During neuronal differentiation, there is a notable shift from the expression of simple gangliosides, such as GD3, which are predominant in NSCs, to the synthesis of more complex gangliosides, including GD1a. nih.gov This switch in ganglioside expression is a critical step in the terminal differentiation and loss of "stemness" of NSCs. nih.gov

The increased presence of GD1a on the surface of differentiating neurons is thought to play a role in modulating signaling pathways that govern neuronal maturation and the acquisition of specific neuronal phenotypes. nih.govnih.gov

Table 1: Changes in Ganglioside Expression During Neuronal Development

| Developmental Stage | Predominant Gangliosides | Key Developmental Processes |

|---|---|---|

| Early Embryonic | GM3, GD3 | Neurogenesis, Neural Stem Cell Proliferation nih.gov |

| Late Embryonic & Postnatal | GM1, GD1a, GD1b, GT1b | Dendrite Arborization, Axonal Outgrowth, Synaptogenesis nih.govnih.gov |

| Adult | GM1, GD1a, GD1b, GT1b | Synaptic Plasticity, Axon-Myelin Maintenance nih.govnih.gov |

Neuronal Plasticity and Axon-Myelin Interactions

Beyond its roles in development, Ganglioside GD1a is also critically involved in the dynamic processes of neuronal plasticity and the maintenance of the crucial relationship between axons and their myelin sheaths.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. tmc.eduopenstax.org Gangliosides, including GD1a, are key modulators of synaptic plasticity. nih.gov

By influencing the activity of ion channels and receptor signaling, GD1a can modulate neuronal excitability and synaptic transmission. nih.gov For instance, in conjunction with GM1, GD1a is implicated in the regulation of neuronal Ca2+ homeostasis, a critical factor in synaptic plasticity. nih.gov

While much of the research on gangliosides and synaptic plasticity has focused on GM1, the structural similarity and co-localization of GD1a suggest its cooperative role in these processes. The intricate regulation of synaptic strength is fundamental to the brain's ability to adapt and learn from experience.

GD1a acts as a ligand for Myelin-Associated Glycoprotein (B1211001) (MAG), a protein expressed on the innermost wrap of the myelin sheath. nih.govjohnshopkins.eduscienceopen.com The binding between axonal GD1a and myelin-associated MAG is crucial for maintaining the structural integrity of the axon-myelin unit. nih.govjohnshopkins.eduscienceopen.com

Preclinical studies using genetically engineered mice that lack complex gangliosides, including GD1a, have demonstrated the importance of this interaction. These mice exhibit deficits in axon-myelin stability, leading to progressive neurodegeneration. nih.gov This highlights the critical role of GD1a in the long-term maintenance and protection of myelinated axons. nih.govnih.gov

Table 2: Key Research Findings on the Roles of Ganglioside GD1a

| Biological Role | Key Findings in Preclinical Models | Reference |

|---|---|---|

| Neuronal and Brain Development | Increased expression during critical developmental periods; essential for proper neural circuit formation. | ehu.eusnih.gov |

| Synapse Formation and Stabilization | Enriched in synaptic endings; supports the formation of functional synapses. | mdpi.comnih.gov |

| Neuronal Differentiation | Expression increases as neural stem cells differentiate into mature neurons. | nih.gov |

| Synaptic Plasticity | Modulates neuronal excitability and calcium homeostasis, processes central to synaptic plasticity. | nih.gov |

| Axon-Myelin Stability | Acts as a ligand for Myelin-Associated Glycoprotein (MAG), ensuring the long-term integrity of myelinated axons. | nih.govjohnshopkins.eduscienceopen.com |

Modulation of Axon Regeneration

Ganglioside GD1a plays a complex and often inhibitory role in the process of axon regeneration, particularly within the central nervous system (CNS) and in the context of peripheral nerve injury models.

Inhibitory Effects in CNS Axons and Peripheral Nerve Injury Models

In preclinical models of peripheral nerve injury, the engagement of the axonal surface ganglioside GD1a can directly inhibit the regeneration of axons. nih.govnih.gov Passive transfer of anti-GD1a antibodies has been shown to severely impair axon regeneration following peripheral nerve injury in mice. nih.govnih.gov This inhibitory effect mimics the abortive regeneration typically observed in the CNS. nih.govnih.gov The presence of anti-GD1a antibodies is associated with delayed or poor clinical recovery in conditions like Guillain-Barré syndrome, which is linked to halted axon regeneration. nih.govtmc.edu

Studies have demonstrated that engaging GD1a with antibodies can inhibit the regeneration of both myelinated and unmyelinated nerve fibers in the peripheral nervous system (PNS). nih.gov Interestingly, myelinated axons appear to be more susceptible to this antibody-mediated inhibition. nih.gov This inhibition of axon regeneration by targeting GD1a occurs independently of myelin-associated inhibitors like myelin-associated glycoprotein (MAG), indicating a direct role for GD1a in this process. nih.govnih.gov The density of GD1a on the axonal membrane is a critical factor, with higher levels sensitizing motor nerve terminals to antibody-mediated injury. jneurosci.org

It has been proposed that myelin-associated glycoprotein (MAG) engages and clusters GD1a on the axon surface, which contributes to the halting of axon outgrowth. nih.govjneurosci.org Antibody-mediated cross-linking of GD1a can mimic this inhibitory effect of MAG. nih.gov An altered composition of gangliosides in the CNS, specifically a reduction in the GM1 to GD1a ratio, can lead to axonal outgrowth inhibition by increasing the interaction of myelin with GD1a on the axonal surface. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse model of peripheral nerve injury | Passive transfer of anti-GD1a antibody severely inhibited axon regeneration. | nih.govnih.gov |

| Mouse model of peripheral nerve injury | Inhibition of both myelinated and unmyelinated nerve fiber regeneration by anti-GD1a antibody. | nih.gov |

| Mouse model of acute motor axonal neuropathy | Overexpression of GD1a sensitized motor nerve terminals to anti-GD1a antibody-mediated injury. | jneurosci.org |

| Blast-induced traumatic brain injury mouse model | Reduced GM1:GD1a ratio was associated with axonal outgrowth inhibition. | nih.gov |

Mechanisms of Inhibition Involving RhoA/ROCK Pathway

The inhibitory effects on axon regeneration mediated by the engagement of GD1a are largely dependent on the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). nih.govjneurosci.orgresearchgate.net Cross-linking of cell surface gangliosides, including GD1a, by anti-ganglioside antibodies triggers the activation of the RhoA/ROCK signaling pathway. nih.govtmc.edutmc.edu This pathway is a common convergence point for multiple inhibitors of axon regeneration in the CNS. nih.gov

Activation of RhoA/ROCK negatively modulates the cytoskeleton of the growth cone, leading to its collapse and the inhibition of neurite outgrowth. nih.govjneurosci.org In vitro studies using primary dorsal root ganglion neurons have confirmed the critical role of RhoA and ROCK in the inhibition of neurite outgrowth induced by a monoclonal antibody targeting GD1a and GT1b. nih.gov This antibody was shown to induce growth cone collapse by targeting its cytoskeleton through both RhoA-dependent and independent pathways in a time-dependent manner. nih.gov

Pharmacological inhibition of ROCK using inhibitors like Y-27632 has been shown to prevent the anti-GD1a/GT1b monoclonal antibody-mediated inhibition of axon regeneration in a mouse model of peripheral nerve injury. nih.govtmc.eduresearchgate.nettmc.edu This demonstrates the in vivo participation of the RhoA/ROCK signaling pathway in the mechanisms of axon regeneration inhibition triggered by anti-ganglioside antibodies. nih.govtmc.eduresearchgate.nettmc.edu

| Experimental Approach | Key Findings | Reference |

|---|---|---|

| In vitro primary dorsal root ganglion neuron cultures | Anti-GD1a/GT1b mAb induced growth cone collapse via RhoA-dependent and -independent pathways. | nih.gov |

| In vivo mouse model of peripheral nerve injury | Pharmacological inhibition of ROCK with Y-27632 prevented anti-GD1a/GT1b mAb-mediated inhibition of axon regeneration. | nih.govtmc.eduresearchgate.nettmc.edu |

| In vitro primary neuronal cultures | Anti-ganglioside antibodies activate the RhoA and ROCK pathway by engaging cell-surface gangliosides. | jneurosci.org |

Conversion to GM1 and its Impact on Regeneration

In the peripheral nervous system, a key mechanism that can counteract the inhibitory effects of GD1a on axon regeneration is its enzymatic conversion to the ganglioside GM1. jneurosci.orgnih.gov This conversion is catalyzed by the sialidase Neu3, which cleaves a sialic acid residue from GD1a to produce GM1. jneurosci.orgnih.gov Following axotomy in the PNS, there is an observed increase in the expression of Neu3 sialidase in the axotomized neurons of the dorsal root ganglia. nih.gov

The resulting increase in GM1 is significant because GM1 is known to promote axon growth and regeneration. jneurosci.org In contrast, GD1a can act as a receptor for myelin-associated inhibitors. jneurosci.org Therefore, the conversion of GD1a to GM1 may render neurons less sensitive to these inhibitory signals, thereby promoting a more permissive environment for regeneration. jneurosci.org Inhibition of Neu3 sialidase has been shown to reduce axonal regeneration in the PNS. nih.gov

Interestingly, this upregulation of Neu3 sialidase and subsequent conversion of GD1a to GM1 does not appear to occur in central neurons after a lesion. nih.gov However, the exogenous application of sialidase to retinal explants can induce axonal growth, highlighting the potential therapeutic importance of modulating ganglioside composition to favor GM1 for promoting regeneration in the CNS. nih.gov The age-related decline in GD1a, the metabolic precursor to GM1, may have implications for regenerative capacity. mdpi.com

| Context | Observation | Functional Consequence | Reference |

|---|---|---|---|

| Peripheral Nerve Injury (Axotomy) | Increased expression of Neu3 sialidase. | Conversion of GD1a to GM1, promoting axon regeneration. | nih.gov |

| Central Nervous System Injury | No significant alteration in Neu3 sialidase. | Lack of GD1a to GM1 conversion, contributing to poor regeneration. | nih.gov |

| In vitro Retinal Explants | Exogenous application of sialidase. | Induction of axonal growth. | nih.gov |

Stimulation of Oligodendrocyte Progenitor Cell Proliferation and Remyelination

In the context of demyelinating diseases, Ganglioside GD1a has been shown to play a beneficial role by stimulating the proliferation of oligodendrocyte progenitor cells (OPCs) and promoting remyelination. nih.govnih.gov In a cuprizone-induced animal model of demyelination, GD1a was found to stimulate OPC proliferation and overcome the inhibition of early OPC differentiation caused by aggregated fibronectin. nih.gov

Exogenous application of GD1a, but not other gangliosides like GM1, was able to overcome the inhibitory effects of aggregated fibronectin on myelin membrane formation in vitro. nih.govnih.gov This effect of GD1a on OPCs involves inducing their proliferation and, at a later stage, modulating their maturation. nih.govnih.gov The mechanism underlying this effect involves the activation of a protein kinase A (PKA)-dependent signaling pathway. nih.govnih.gov GD1a was shown to increase the phosphorylation of the transcription factor cAMP response element-binding protein (CREB), and the beneficial effects of GD1a on myelination in the presence of inhibitory fibronectin aggregates could be abolished by a PKA inhibitor. nih.gov

Cellular Growth, Proliferation, and Differentiation Beyond Neurons

General Role in Cellular Proliferation and Differentiation Processes

Ganglioside GD1a is involved in fundamental cellular processes such as proliferation and differentiation in various cell types beyond the nervous system. spandidos-publications.comnih.gov Gangliosides, in general, are known to participate in cell-cell recognition, adhesion, and signal transduction, all of which are crucial for regulating cell growth and differentiation. spandidos-publications.com

In the context of mesenchymal stem cells (MSCs), the expression of GD1a has been shown to increase during their differentiation into osteoblasts. nih.gov Furthermore, exogenous GD1a can enhance osteogenic differentiation in MSCs, particularly in models of Lmna gene dysfunction where endogenous GD1a expression is reduced. nih.gov This pro-osteogenic effect of GD1a is associated with the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov These findings suggest that GD1a plays a significant role in regulating the differentiation of MSCs into bone-forming cells. nih.govnih.gov Studies have also indicated that GD1a can induce early neural differentiation in mouse pluripotent stem cells. spandidos-publications.com

Differentiation Marker for Tumor Cell Growth

Ganglioside GD1a has been identified as a significant molecule in the context of tumor cell biology, where its expression levels can correlate with cellular differentiation and growth characteristics. In preclinical studies, GD1a is considered a useful differentiation marker for tumor cell growth. nih.gov Altered ganglioside patterns are a recognized feature of malignant transformation, and the specific expression of gangliosides like GD1a is associated with the malignant properties of cancer cells. nih.gov

Elevated expression of GD1a has been observed in certain cancer stem cells (CSCs), such as breast CSCs, alongside other gangliosides like GD2, GD3, and GM2. nih.gov This suggests a role for GD1a in maintaining the undifferentiated, stem-like state that drives tumor growth and propagation. Conversely, in some contexts, the addition of exogenous GD1a has been shown to inhibit proliferation. For instance, in the human neuroblastoma cell line NBL-W, treatment with GD1a resulted in an inhibitory effect on epidermal growth factor (EGF)-induced cell proliferation. researcher.life This dual role highlights the complex and context-dependent function of GD1a in tumor biology, where its presence and concentration can signify different stages of cellular differentiation and impact cell growth signaling pathways.

Modulation of Stem Cell Differentiation (e.g., Dental Pulp-Derived Stem Cells)

Ganglioside GD1a plays a crucial regulatory role in the differentiation of mesenchymal stem cells (MSCs) into specific lineages, particularly osteoblasts. nih.govnih.gov Studies utilizing human MSCs (hMSCs) derived from dental papilla have demonstrated that GD1a expression significantly increases during osteoblastic differentiation, in parallel with an increase in alkaline phosphatase (ALP) activity, a key marker for osteogenesis. nih.gov

In a preclinical model, the suppression of GD1a synthesis in these dental pulp-derived stem cells led to a marked reduction in their ability to differentiate into osteoblasts. nih.gov This was achieved by knocking down the ST3GAL2 gene, which encodes an enzyme essential for GD1a synthesis. The resulting decrease in GD1a expression caused a significant reduction in ALP activity. nih.gov Further investigation revealed that the regulatory effect of GD1a on osteoblastic differentiation is mediated through the activation of specific signaling pathways. In hMSCs with suppressed GD1a synthesis, the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2 and the epidermal growth factor receptor (EGFR) was significantly diminished. nih.gov These findings indicate that GD1a is an important factor in guiding the differentiation of dental pulp-derived stem cells towards an osteoblastic fate, acting through the EGFR and ERK 1/2 MAP kinase signaling cascades. nih.gov

Immunomodulation and Host-Pathogen Interactions

Regulation of Antigen-Presenting Cell (APC) Function

Ganglioside GD1a, particularly when shed by tumor cells into the microenvironment, exerts potent immunomodulatory effects by directly targeting and inhibiting the function of antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes. nih.govoipub.com This interference with APC function is a critical mechanism by which tumors can evade host immune surveillance. nih.gov Pre-incubation of human monocytes and DCs with purified GD1a impairs their ability to stimulate T cell responses. nih.govoipub.com The inhibitory mechanism involves a disruption of key processes required for effective antigen presentation, including the expression of costimulatory molecules and the secretion of immunomodulatory cytokines. nih.govnih.gov Research suggests that one way GD1a exerts these effects is by disrupting the activation of NF-κB, a critical transcription factor for the expression of costimulatory molecules and pro-inflammatory cytokines. nih.govoipub.com

A primary mechanism by which GD1a inhibits APC function is by altering the expression of essential costimulatory molecules required for T cell activation. Preclinical studies have shown that exposing APCs to GD1a leads to a significant and selective downregulation of CD80 (also known as B7-1) and CD40 on the cell surface. nih.govoipub.com

In experiments with human monocytes, preincubation with GD1a almost completely inhibited the upregulation of CD80 following stimulation, while the expression of other surface molecules like CD86, HLA-DR, and ICAM-1 remained unaffected. nih.govoipub.com Similarly, on LPS-stimulated monocytes, GD1a caused a significant downregulation of both CD40 and CD80. nih.govoipub.com Human dendritic cells exposed to GD1a also showed reduced constitutive expression of both CD40 and CD80. nih.govoipub.com This blunted expression of costimulatory molecules renders the APCs deficient in providing the secondary signals necessary for a productive T cell response, potentially leading to T cell anergy or tolerance instead of activation. nih.gov

Table 1: Effect of Ganglioside GD1a on Costimulatory Molecule Expression on Human APCs

| Cell Type | Stimulant | Molecule | Effect of GD1a Pre-incubation | Percentage of Inhibition/Reduction | Reference |

|---|---|---|---|---|---|

| Monocytes | Tetanus Toxoid | CD80 | Inhibition of upregulation | 92% | nih.govoipub.com |

| Monocytes | LPS | CD80 | Inhibition of upregulation | 59% | nih.govoipub.com |

| Monocytes | LPS | CD40 | Downregulation | 54% | nih.govoipub.com |

| Dendritic Cells | None (Constitutive) | CD80 | Reduction | 61% | nih.govoipub.com |

This table is interactive. You can sort and filter the data.

Ganglioside GD1a significantly modulates the cytokine secretion profile of APCs, generally shifting it towards a more immunosuppressive and less inflammatory state. Exposure of human dendritic cells to GD1a results in a marked inhibition of the release of the pro-inflammatory cytokines IL-6, IL-12, and TNF-α. nih.govoipub.com Likewise, LPS-stimulated monocytes pre-incubated with GD1a showed impaired release of IL-12 and TNF-α. nih.govoipub.com The reduction in IL-12 is particularly significant, as this cytokine is critical for the development of T helper 1 (Th1) cell responses, which are essential for effective anti-tumor immunity. nih.gov

The effect of GD1a on IL-10 production appears more complex. While some studies show that GD1a exposure on cholera toxin-stimulated DCs can increase IL-10 production, another study reports that GD1a enhances IL-10 secretion by monocytes. nih.govnih.gov In contrast, GD1a has also been found to strongly induce IL-10 secretion directly from human T cells, which in turn can suppress the production of Th1 cytokines like IFNγ. nih.govnih.gov This suggests that GD1a can promote an IL-10-mediated immunosuppressive environment through effects on multiple cell types. nih.govnih.gov Furthermore, GD1a has been reported to inhibit IFNγ secretion from human T cells following stimulation. nih.gov

Table 2: Modulation of Cytokine Secretion by Ganglioside GD1a

| Cell Type | Cytokine | Effect of GD1a | Percentage of Inhibition/Reduction | Reference |

|---|---|---|---|---|

| Dendritic Cells | IL-6 | Inhibition | 72% | nih.govoipub.com |

| Dendritic Cells | IL-12 | Inhibition | 70% | nih.govoipub.com |

| Dendritic Cells | TNF-α | Inhibition | 46% | nih.govoipub.com |

| LPS-Stimulated Monocytes | IL-12 | Inhibition | 59% | nih.govoipub.com |

| LPS-Stimulated Monocytes | TNF-α | Inhibition | 51% | nih.govoipub.com |

| Human T Cells | IL-10 | Induction | N/A | nih.govnih.gov |

This table is interactive. You can sort and filter the data.

The culmination of GD1a's effects on APC costimulatory molecule expression and cytokine secretion is a profound impairment of their ability to induce T cell proliferation. nih.gov When T cells are co-cultured with antigen-pulsed APCs that have been pre-exposed to GD1a, the expected antigen-specific proliferative response is significantly inhibited. nih.govoipub.com For example, the proliferative response of T cells to tetanus toxoid presented by GD1a-treated monocytes was inhibited by 81%. oipub.com

This inhibition is a direct consequence of the APCs' deficient state; they fail to provide the necessary stimulatory signals due to lower levels of CD80 and CD40 and a lack of pro-inflammatory cytokines like IL-12. nih.gov This effectively disrupts the communication between APCs and T cells, hindering the initiation of an adaptive immune response. nih.gov Furthermore, gangliosides in general can interfere with T cell proliferation by depleting IL-2, a critical cytokine for T cell growth. nih.gov

Influence on Humoral Immune Responses (IgG, IgM, IgA production)

In preclinical in vitro studies using human peripheral blood mononuclear cells (PBMCs), ganglioside GD1a has been shown to enhance the production of Immunoglobulin G (IgG), Immunoglobulin M (IgM), and Immunoglobulin A (IgA). nih.gov This effect is attributed to the ability of GD1a to increase the secretion of interleukin-6 (IL-6) and interleukin-10 (IL-10) by monocytes. nih.gov Notably, these studies have indicated that the influence of gangliosides on immunoglobulin production is reversible and does not impact the viability or proliferation of B cells. nih.gov

Further research in murine models has demonstrated the immunogenic potential of GD1a. In studies utilizing knockout mice that lack complex gangliosides, immunization with GD1a conjugated to a carrier protein resulted in a robust IgG response against GD1a. umn.eduepa.gov This approach successfully bypassed immunological tolerance, leading to the generation of high-titer anti-GD1a IgG antibodies. umn.eduepa.gov These findings in preclinical models underscore the capacity of GD1a to modulate and stimulate humoral immune responses.

Influence of Ganglioside GD1a on Humoral Immunity in Preclinical Models

| Preclinical Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Enhanced production of IgG, IgM, and IgA. | Increased secretion of IL-6 and IL-10 by monocytes. | nih.gov |

| Knockout Mice (lacking complex gangliosides) | Generated a vigorous anti-GD1a IgG response upon immunization. | Bypassed immunological tolerance to the self-antigen GD1a. | umn.eduepa.gov |

Role as a Receptor in Infectious Disease Pathogenesis

Ganglioside GD1a has been identified as a crucial receptor for the entry of several viruses into host cells in preclinical studies. Research has demonstrated that GD1a serves as a functional receptor for Polyomavirus, mediating the binding and subsequent transport of the virus from the cell membrane into the endoplasmic reticulum. nih.gov In mouse cells genetically selected for resistance to Polyomavirus infection, the addition of exogenous GD1a was able to restore infectibility, highlighting its essential role in the initial stages of infection. nih.gov

Similarly, GD1a has been implicated as a receptor for Sendai virus, a type of parainfluenza virus. nih.gov Studies using liposomes have shown that the presence of GD1a enhances the binding of the Sendai virus to target membranes, a critical step for viral fusion and entry. nih.gov The role of GD1a as a viral receptor extends to other pathogens as well. For instance, bacterial strains that express GD1a have been shown to influence the infectivity of Murine Norovirus (MNV), suggesting that GD1a on the surface of bacteria in the environment could play a role in viral transmission and pathogenesis. mdpi.com

Ganglioside GD1a as a Viral Receptor in Preclinical Models

| Pathogen | Role of GD1a | Preclinical Model System | Key Observation | Reference |

|---|---|---|---|---|

| Polyomavirus | Functional receptor for viral entry | Receptor-negative mouse cells | Addition of GD1a restored susceptibility to infection. | nih.gov |

| Sendai Virus | Receptor facilitating viral binding | Liposomes | GD1a enhanced virus binding to target membranes. | nih.gov |

| Murine Norovirus (MNV) | Influences infectivity | GD1a-expressing bacterial strains | Bacterial GD1a can modulate MNV infectivity. | mdpi.com |

Metabolic Regulation

Role in Hypothalamic Control of Energy Balance

Preclinical research has established a significant role for ganglioside GD1a in the central regulation of energy homeostasis. The hypothalamus, a key brain region for controlling energy balance, utilizes complex signaling pathways to integrate peripheral signals about the body's energy status. aem-sbem.commdpi.com Studies using knockout mouse models and pharmacologically inhibited cells have revealed that a-series gangliosides, including GD1a, are essential components in the hypothalamic control of energy balance. nih.gov These gangliosides are involved in modulating the function of various hormone and growth factor receptors within membrane microdomains. nih.gov Specifically, GD1a, along with GM1, facilitates the signaling of the leptin receptor, which is crucial for regulating appetite and energy expenditure. researchgate.net

Interaction with Leptin Signaling

The interaction between GD1a and the leptin signaling pathway has been a key focus of preclinical investigations into metabolic regulation. nih.gov Leptin, a hormone produced by adipose tissue, signals to the hypothalamus to suppress appetite and increase energy expenditure. nih.gov Research has shown that GD1a directly interacts with the leptin receptor (LepR). nih.gov This interaction is crucial for promoting LepR signaling through the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. nih.gov In preclinical models where the synthesis of gangliosides like GD1a is disrupted in hypothalamic neurons, the response to leptin is abolished, leading to dysregulation of energy homeostasis. researchgate.net Conversely, increased levels of a-series gangliosides such as GD1a in the hypothalamus of GD3 synthase knockout mice enhance leptin signaling. nih.gov This demonstrates that GD1a positively regulates the LepRb-STAT3 pathway, playing a vital role in the central control of body weight and energy metabolism. nih.gov

Role of Ganglioside GD1a in Metabolic Regulation via Leptin Signaling

| Aspect of Metabolic Regulation | Specific Role of GD1a | Key Signaling Pathway Involved | Preclinical Evidence | Reference |

|---|---|---|---|---|

| Hypothalamic Energy Balance | Essential for hypothalamic control of energy homeostasis. | Leptin receptor signaling | Knockout mouse models show dysregulated energy balance without proper GD1a function. | nih.govresearchgate.net |

| Leptin Signaling | Directly interacts with and promotes leptin receptor (LepR) signaling. | JAK2/STAT3 pathway | Co-immunoprecipitation studies demonstrate LepR interaction with GD1a upon leptin stimulation. | nih.gov |

Reproductive Biology

Involvement in Oocyte Maturation and Embryonic Development

Preclinical studies, particularly in porcine models, have highlighted the important role of ganglioside GD1a in female reproductive processes. Exogenously added GD1a has been shown to promote the maturation of oocytes and enhance the subsequent development of preimplantation embryos. mdpi.comnih.gov In porcine in vitro maturation (IVM) systems, the addition of GD1a to the culture medium improved meiotic maturation, leading to a significantly higher proportion of oocytes reaching the metaphase II (M II) stage. nih.gov

Furthermore, treatment with GD1a has been found to improve the developmental competence and quality of blastocysts during the preimplantation period. nih.govnih.gov This includes a higher percentage of penetrated oocytes following in vitro fertilization (IVF) and an increased blastocyst development rate. nih.govkoreascience.kr The beneficial effects of GD1a on embryonic development are also linked to its antioxidant properties, as it has been shown to reduce intracellular reactive oxygen species (ROS) in porcine embryos. koreascience.kr Research in rats has also shown that GD1a is present in theca cells, interstitial cells, and oocytes during ovarian maturation, further suggesting its physiological role in these processes. mdpi.com

Effects of Exogenous Ganglioside GD1a on Porcine Reproductive Processes

| Process | Observed Effect of GD1a Treatment | Quantitative Finding | Reference |

|---|---|---|---|

| Oocyte Maturation (IVM) | Increased proportion of oocytes reaching Metaphase II (M II). | 89.9% in the EGF+GD1a treated group. | nih.gov |

| Fertilization (IVF) | Higher percentage of penetrated oocytes. | 89.1% in the EGF+GD1a treated group. | nih.gov |

| Embryonic Development | Improved developmental competence and blastocyst quality. | Increased blastocyst development rate. | nih.govkoreascience.kr |

| Cellular Health | Reduced intracellular Reactive Oxygen Species (ROS). | Significantly decreased ROS production in blastocysts. | koreascience.kr |

Pathophysiological Implications of Altered Ganglioside Gd1a Levels in Research Models

Neurodegenerative Disorders

In the context of Alzheimer's disease (AD), a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, the role of ganglioside GD1a is complex and multifaceted. curealz.orgfrontiersin.orgyoutube.com

Studies on post-mortem brain tissues from AD patients have revealed a significant reduction in a-series gangliosides, including GM1 and GD1a, in the frontal lobes. nih.gov This decrease is considered a hallmark of AD pathogenesis. nih.gov The localization of GD1a has been observed in dystrophic neurites and some senile plaques in the brains of AD patients, suggesting its potential involvement in the formation of these pathological structures. nih.govnih.gov

The interaction between gangliosides and Aβ is a critical factor in amyloid pathology. researchgate.net Gangliosides are known to bind to Aβ and can act as seeds for amyloid fibril formation. nih.gov While GM1 has been extensively studied for its role in binding Aβ to form a complex known as GAβ, which acts as an endogenous seed for amyloid aggregation, the specific role of GD1a in this process is still under investigation. nih.gov Some research suggests that local gangliosides play a crucial role in the region-specific deposition of Aβ in the brain. nih.gov

| Observation | Model/System | Key Finding | Reference |

|---|---|---|---|

| Reduced GD1a Levels | Post-mortem human AD brains (frontal lobe) | Dramatic reduction in a-series gangliosides, including GD1a, considered a hallmark of AD. | nih.gov |

| GD1a Localization | Post-mortem human AD brains | Immunostaining revealed GD1a in some senile plaques and dystrophic neurites. | nih.gov |

| Ganglioside-Aβ Interaction | In vitro and in vivo studies | Gangliosides, including those of the a-series, can bind to Aβ and promote amyloid fibril formation. | nih.gov |

The role of GD1a in AD appears to be dichotomous, with evidence supporting both neuroprotective and exacerbating functions depending on the specific context.

Data from various knockout mice models have suggested a neuroprotective role for a-series gangliosides like GM1 and GD1a. preprints.org These gangliosides are essential for neuronal function and survival. frontiersin.org However, the accumulation of GD1a in dystrophic neurites and its association with senile plaques also suggest a potential contribution to the pathological cascade. nih.govnih.gov This dual role highlights the complexity of ganglioside metabolism in the context of neurodegeneration.

| Role | Evidence | Model/System | Reference |

|---|---|---|---|

| Neuroprotective | Data from knockout mice models point to a protective function of a-series gangliosides. | Knockout mice models | preprints.org |

| Exacerbating | Localization of GD1a in dystrophic neurites and senile plaques suggests involvement in pathological processes. | Post-mortem human AD brains | nih.govnih.gov |

In Parkinson's disease (PD), a movement disorder resulting from the loss of dopaminergic neurons in the substantia nigra, altered ganglioside levels, particularly of GD1a, have been consistently reported. plos.orgnih.govmdpi.com

Multiple studies have documented a significant decrease in the levels of major brain gangliosides, including GM1, GD1a, GD1b, and GT1b, in the substantia nigra of PD patients. plos.orgnih.gov This reduction in GD1a, which can serve as a metabolic precursor to GM1, is a consistent finding in PD research. nih.govmdpi.comjefferson.edu The deficiency of these crucial gangliosides is believed to increase the vulnerability of dopaminergic neurons to degeneration. plos.orgnih.gov

| Finding | Brain Region | Model/System | Reference |

|---|---|---|---|

| Decreased levels of GD1a and other major brain gangliosides. | Substantia Nigra | Post-mortem human PD brains | plos.orgnih.gov |

| Subnormal levels of GD1a accompanying GM1 deficiency. | Various neuronal and non-neuronal tissues | PD patient tissues | nih.govmdpi.com |

The observed reduction in GD1a and other gangliosides in the PD brain is strongly linked to deficits in their biosynthetic pathways. plos.org Research has shown a significant decrease in the gene expression of key enzymes responsible for ganglioside synthesis in the residual neuromelanin-containing neurons of the substantia nigra in PD patients. plos.orgnih.gov

Specifically, there is reduced expression of ST3GAL2, the gene encoding the sialyltransferase responsible for the synthesis of GD1a from GM1. plos.orgnih.govfrontiersin.org This finding suggests that a failure in the ganglioside biosynthetic machinery contributes to the decreased levels of GD1a and other complex gangliosides, thereby potentially exacerbating the neurodegenerative process in Parkinson's disease. plos.orgnih.gov

| Enzyme/Gene | Function | Alteration in PD | Reference |

|---|---|---|---|

| ST3GAL2 | Synthesizes GD1a from GM1 | Significantly decreased gene expression in substantia nigra neurons. | plos.orgnih.govfrontiersin.org |

| B3GALT4 | Synthesizes GM1 from GM2 | Significantly decreased gene expression in substantia nigra neurons. | plos.orgnih.gov |

Amyotrophic Lateral Sclerosis (ALS) Models

In the context of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease affecting motor neurons, the role of Ganglioside GD1a is being investigated, particularly in preclinical models. While the presence of anti-ganglioside antibodies in ALS patients has been a subject of study, research in animal models is beginning to shed light on the potential involvement of GD1a in the disease process. frontiersin.orgfrontiersin.org

A significant finding comes from studies using mutant SOD1 mouse strains (SOD1G86R and SOD1G93A), which are established models of human ALS. In these models, a recombinant natural human IgM antibody, rHIgM12, which binds with high affinity to the complex gangliosides GD1a and GT1b, has demonstrated therapeutic effects. encyclopedia.pub A single intraperitoneal dose of rHIgM12 was found to increase the survival of these mice by 8 to 10 days, delay the onset of neurological deficits by 16 days, and preserve spinal cord axons and anterior horn neurons. encyclopedia.pub This suggests that targeting or modulating the function of GD1a and GT1b could be a viable therapeutic strategy for ALS. The proposed mechanism of action for rHIgM12 involves the alteration of microtubule dynamics, as evidenced by increased α-tubulin tyrosination levels in cultured neurons. encyclopedia.pub

Furthermore, studies on the serological profiles of ALS patients have reported the presence of polyclonal IgM antibodies against GD1a in a significant percentage of patients. frontiersin.org One study found that 78% of ALS patients had IgM antibodies to GM1 or GD1a, or both. frontiersin.org Interestingly, the pattern of antibody reactivity appeared to correlate with the clinical presentation. Selective reactivity to GD1a was more common in patients with prominent upper motor neuron signs. frontiersin.org While these are clinical findings, they provide a rationale for investigating the pathophysiological role of anti-GD1a antibodies and the ganglioside itself in animal models of ALS to better understand the disease mechanisms. frontiersin.org The concentration of GD1a is higher in motor nerves compared to sensory nerves and is enriched at the paranodal regions of myelinated peripheral nerve axons, which could explain the specific targeting of motor neurons in some forms of ALS. frontiersin.org

Table 2: Ganglioside GD1a in Amyotrophic Lateral Sclerosis (ALS) Research Models

| Model System | Key Finding | Proposed Mechanism/Implication | Reference |

| SOD1G86R and SOD1G93A mutant mice | A single dose of rHIgM12 (an IgM antibody that binds to GD1a and GT1b) increased survival, delayed neurological deficits, and preserved motor neurons. | Targeting GD1a and GT1b may have therapeutic potential in ALS. The antibody may act by altering microtubule dynamics. | encyclopedia.pub |

| ALS Patients (Clinical Correlation) | 78% of patients had IgM antibodies to GM1 and/or GD1a. Selective reactivity to GD1a was common in patients with prominent upper motor neuron signs. | Suggests an ongoing autoimmune process in some ALS patients and a potential link between anti-GD1a antibodies and specific clinical phenotypes. This provides a basis for further investigation in animal models. | frontiersin.org |

Neurodevelopmental Disorders and Epileptiform Activity

Link to West Syndrome and Epileptic Encephalopathy

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence from research models linking altered levels of Ganglioside GD1a to the pathophysiology of West Syndrome or other forms of epileptic encephalopathy. West Syndrome, characterized by infantile spasms, a specific pattern on electroencephalography (EEG) known as hypsarrhythmia, and developmental regression, has a wide range of etiologies, including structural brain abnormalities, genetic mutations, and metabolic disorders. epilepsy.comchop.edu Similarly, epileptic encephalopathies encompass a group of severe seizure disorders where the epileptic activity itself is thought to contribute to cognitive and behavioral impairments. nih.gov Extensive research has led to the development of various animal models to study the mechanisms of these conditions, including chemically induced seizure models and genetic models. frontiersin.orgcriver.com However, within the scope of the conducted searches, Ganglioside GD1a has not been identified as a key molecule in the pathogenesis of these specific neurodevelopmental disorders in these models.

Cancer Biology

Altered Expression Patterns in Tumor Progression and Metastasis

The expression of Ganglioside GD1a is frequently altered in cancer, and these changes can have significant implications for tumor progression and metastasis. nih.govnih.gov However, the role of GD1a appears to be context-dependent, with studies reporting both pro- and anti-metastatic functions in different cancer models.

In a study using highly metastatic FBJ-LL osteosarcoma cells, which have very low levels of endogenous GD1a, the introduction of GD1a expression led to a suppression of their metastatic potential. nih.gov Transfectants expressing GD1a showed a decrease in serum-induced migration and a 30% reduction in adhesion to vitronectin compared to mock-transfected cells. nih.gov When these GD1a-expressing cells were transplanted into mice, no metastatic nodules were observed in the liver, lung, kidney, or adrenal glands, in stark contrast to the widespread metastasis seen in mice transplanted with mock-transfected cells. nih.gov This suggests that in this particular cancer model, GD1a functions as a metastasis suppressor, possibly by inhibiting cell migration and adhesion. nih.gov

Conversely, other studies have indicated that GD1a can promote tumor-associated angiogenesis, a critical process for tumor growth and metastasis. encyclopedia.pubmdpi.com GD1a has been shown to enhance the proliferation and migration of endothelial cells induced by vascular endothelial growth factor (VEGF). nih.gov This suggests that in the tumor microenvironment, an increased expression of GD1a on tumor cells or shed into the surroundings could contribute to the formation of new blood vessels, thereby supporting tumor expansion.

Furthermore, altered expression of GD1a has been noted in various human cancers. For instance, in castration-resistant prostate cancer cells (PC3 and DU145), GD1a is significantly more abundant compared to hormone-sensitive prostate cancer cells and normal prostate epithelium. nih.gov This increased expression was correlated with higher levels of the enzyme ST3Gal II, which is involved in the synthesis of GD1a. The expression of this enzyme was found to be regulated by the transcription factor NF-κB, specifically the RelB subunit. nih.gov This indicates that the altered expression of GD1a in some cancers is a result of specific changes in the transcriptional regulation of its biosynthetic enzymes. nih.gov

Table 3: Role of Altered Ganglioside GD1a Expression in Tumor Progression and Metastasis

| Cancer Model/Type | Observation | Functional Consequence | Proposed Mechanism | Reference |

| FBJ-osteosarcoma cells (mouse) | Increased GD1a expression in highly metastatic FBJ-LL cells. | Suppression of metastasis. | Inhibition of cell migration and adhesion to vitronectin. | nih.gov |

| Endothelial cells (in vitro) | GD1a enhances VEGF-induced proliferation and migration. | Promotion of angiogenesis. | Facilitation of VEGF signaling. | nih.govmdpi.com |

| Castration-resistant prostate cancer cells (human) | Higher abundance of GD1a compared to hormone-sensitive and normal cells. | Potential contribution to tumor malignancy. | Increased expression of ST3Gal II, transcriptionally regulated by NF-κB (RelB). | nih.gov |

Association with Tumor Cell Apoptosis